molecular formula C11H16N2O B1298499 N-(4-amino-2-methylphenyl)-2-methylpropanamide CAS No. 766533-80-6

N-(4-amino-2-methylphenyl)-2-methylpropanamide

Cat. No.: B1298499
CAS No.: 766533-80-6
M. Wt: 192.26 g/mol
InChI Key: IMKZAFWTXVBTQL-UHFFFAOYSA-N
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Description

N-(4-amino-2-methylphenyl)-2-methylpropanamide is an organic compound with the molecular formula C11H16N2O It is a derivative of acetamide and features an amino group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)-2-methylpropanamide typically involves the reaction of 4-amino-2-methylphenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

N-(4-amino-2-methylphenyl)-2-methylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-methylphenyl)acetamide
  • N-(4-amino-2-methylphenyl)-2-phenylacetamide
  • N-(4-amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide

Uniqueness

N-(4-amino-2-methylphenyl)-2-methylpropanamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-7(2)11(14)13-10-5-4-9(12)6-8(10)3/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKZAFWTXVBTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359360
Record name N-(4-amino-2-methylphenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766533-80-6
Record name N-(4-amino-2-methylphenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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